molecular formula C14H10Cl2N2O2 B3847681 4-chloro-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide

4-chloro-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide

Cat. No. B3847681
M. Wt: 309.1 g/mol
InChI Key: SLLAWURXXFELHY-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide, also known as CCBC, is a synthetic compound that belongs to the hydrazide family. CCBC is a yellow crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform. CCBC has shown potential in various scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 4-chloro-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide is not fully understood. However, studies have shown that 4-chloro-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide induces apoptosis in cancer cells through the activation of the caspase pathway. 4-chloro-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide has also been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
4-chloro-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide has been shown to have various biochemical and physiological effects. 4-chloro-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis. 4-chloro-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide has also been shown to have anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. Additionally, 4-chloro-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide has been shown to have antioxidant properties and has been studied for its potential application in the treatment of various oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

4-chloro-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide has several advantages for lab experiments. 4-chloro-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide is easy to synthesize and purify, making it readily available for research. Additionally, 4-chloro-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide has shown potential in various scientific research fields, making it a versatile compound for lab experiments. However, one limitation of 4-chloro-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for 4-chloro-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide research. One potential direction is to further investigate the mechanism of action of 4-chloro-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide to better understand its potential applications. Additionally, further studies are needed to determine the optimal dosage and administration of 4-chloro-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide for various applications. Finally, 4-chloro-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide may have potential applications in other scientific research fields, such as neurodegenerative diseases and cardiovascular diseases, which should be explored in future studies.

Scientific Research Applications

4-chloro-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide has been extensively studied for its potential application in various scientific research fields. One of the most promising applications of 4-chloro-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide is in the field of cancer research. 4-chloro-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide has shown potential as an anti-cancer agent by inducing apoptosis in cancer cells. 4-chloro-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide has also been studied for its anti-inflammatory properties and has shown potential as a treatment for various inflammatory diseases.

properties

IUPAC Name

4-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2/c15-10-5-6-11(13(19)7-10)14(20)18-17-8-9-3-1-2-4-12(9)16/h1-8,19H,(H,18,20)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLAWURXXFELHY-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide

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